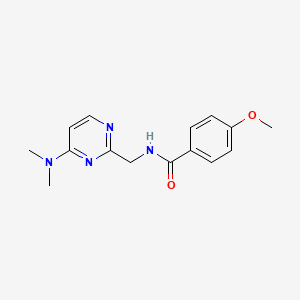

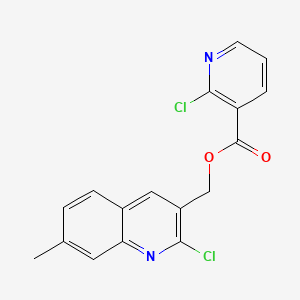

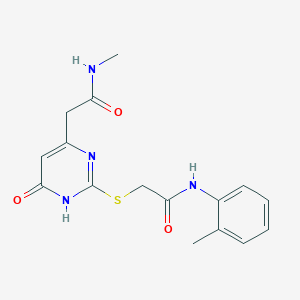

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as Osimertinib or AZD 9291 . It is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug developed by AstraZeneca Pharmaceuticals . Its use is indicated for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumor EGFR expression is positive for the T790M mutation .

Synthesis Analysis

While specific synthesis details for this compound were not found, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis

The molecular formula of this compound is C28H33N7O2 . The structure includes a pyrimidine ring attached to a dimethylamino group and a methoxybenzamide group .Physical And Chemical Properties Analysis

The average mass of this compound is 499.607 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antiproliferative Activity

A study synthesized a compound by the condensation of 3-methoxybenzoic acid with N 1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, which showed marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, displaying promising anticancer activity. The molecular docking studies revealed that the title compound may exhibit activity inhibiting PDB:3D15 (Huang et al., 2020).

Positron Emission Tomography (PET) Imaging

Research designed novel positron emission tomography ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain. These ligands showed high in vitro binding affinity for mGluR1, and PET study with one of the ligands in rats showed high brain uptake and distribution pattern aligned with mGluR1's known distribution, indicating the compound's usefulness for imaging brain mGluR1 (Fujinaga et al., 2012).

Antimicrobial Activity

Pyrimidine derivatives have been evaluated for their antimicrobial activities. One study presented the antibacterial and antifungal activities of new pyrimidine derivatives, showing significant activity against Gram-positive and Gram-negative bacteria, and a pathogenic fungus Aspergillus niger. These compounds have been identified to possess promising activities higher than susceptible ranges (Khan et al., 2015).

Antifungal Properties

Another study synthesized dimethylpyrimidin-derivatives and investigated their biological activity against fungi like Aspergillus terreus and Aspergillus niger. It concluded that these derivatives are biologically active and can be developed into useful antifungal agents (Jafar et al., 2017).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Pyrazolone derivatives attached to a pyrimidine moiety were synthesized and evaluated for their potential anti-inflammatory, analgesic, and antipyretic activities. The study revealed that compounds containing pyrazolone and amino pyrimidine as basic moieties exhibited activities nearly similar to standard drugs, highlighting their therapeutic potential against bacterial and fungal infections (Antre et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-4-6-12(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUZRKIOUXRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)